9,10-Anthracenedione, 1,5-bis[2-(diethylamino)ethoxy]-
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Overview
Description
1,5-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields, including dye manufacturing, medicinal chemistry, and analytical chemistry. This compound, in particular, is characterized by the presence of diethylamino groups, which enhance its solubility and reactivity, making it a valuable compound for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in dye manufacturing and medicinal chemistry .
Scientific Research Applications
1,5-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties, particularly in targeting DNA topoisomerase II.
Industry: Utilized in the production of high-performance dyes and pigments.
Mechanism of Action
The mechanism of action of 1,5-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA topoisomerase II. The compound intercalates into DNA, disrupting the enzyme’s function and leading to the inhibition of DNA replication and cell division. This mechanism is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: Another anthracenedione derivative with potent anticancer activity.
Doxorubicin: An anthracycline antibiotic with a similar mechanism of action.
Daunorubicin: Another anthracycline used in cancer treatment.
Uniqueness
1,5-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione is unique due to its enhanced solubility and reactivity, which make it more versatile in various applications compared to other similar compounds. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
88476-73-7 |
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Molecular Formula |
C26H34N2O4 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1,5-bis[2-(diethylamino)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O4/c1-5-27(6-2)15-17-31-21-13-9-11-19-23(21)25(29)20-12-10-14-22(24(20)26(19)30)32-18-16-28(7-3)8-4/h9-14H,5-8,15-18H2,1-4H3 |
InChI Key |
ZCLYIIJGHJKZQS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OCCN(CC)CC |
Origin of Product |
United States |
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